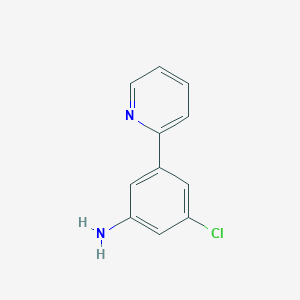![molecular formula C12H17NO4 B6603711 benzyl N-[2-(methoxymethoxy)ethyl]carbamate CAS No. 122225-22-3](/img/structure/B6603711.png)
benzyl N-[2-(methoxymethoxy)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[2-(methoxymethoxy)ethyl]carbamate, also known as BNMEEC, is an organic compound that has a wide range of applications in the scientific research field. It is a highly versatile compound, with its properties making it an ideal choice for a variety of laboratory experiments.
Applications De Recherche Scientifique
Benzyl N-[2-(methoxymethoxy)ethyl]carbamate has a wide range of applications in scientific research. It is a highly versatile compound, with its properties making it an ideal choice for a variety of laboratory experiments. benzyl N-[2-(methoxymethoxy)ethyl]carbamate is used in the synthesis of a variety of compounds, such as peptides, polymers, and pharmaceuticals. It is also used as a catalyst in organic reactions, and as a reagent in the synthesis of organometallic compounds. In addition, benzyl N-[2-(methoxymethoxy)ethyl]carbamate is used in the synthesis of polymers, such as polyurethanes and polyamides.
Mécanisme D'action
The mechanism of action of benzyl N-[2-(methoxymethoxy)ethyl]carbamate is not fully understood. However, it is believed that the compound acts as a catalyst in organic reactions by forming an intermediate with the reactants. This intermediate then undergoes a reaction to form the desired product. This mechanism is similar to the mechanism of action of other catalysts, such as acids and bases.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzyl N-[2-(methoxymethoxy)ethyl]carbamate are not well understood. However, it is believed that the compound does not have any significant effect on the body. It is not toxic, and does not interact with any known biochemical pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzyl N-[2-(methoxymethoxy)ethyl]carbamate in laboratory experiments include its high yield and purity, its low cost, and its low toxicity. Additionally, benzyl N-[2-(methoxymethoxy)ethyl]carbamate is highly versatile, making it an ideal choice for a variety of laboratory experiments. However, there are some limitations to using benzyl N-[2-(methoxymethoxy)ethyl]carbamate in laboratory experiments. For example, the compound is not as stable as other catalysts, and can be easily degraded by heat or light. Additionally, benzyl N-[2-(methoxymethoxy)ethyl]carbamate is not as effective as other catalysts in certain reactions.
Orientations Futures
There are a variety of potential future directions for benzyl N-[2-(methoxymethoxy)ethyl]carbamate research. For example, further research could be conducted to better understand the mechanism of action of the compound, and to develop more efficient synthesis methods. Additionally, further research could be conducted to explore the potential applications of benzyl N-[2-(methoxymethoxy)ethyl]carbamate in the synthesis of polymers, pharmaceuticals, and organometallic compounds. Finally, research could be conducted to explore the potential biochemical and physiological effects of benzyl N-[2-(methoxymethoxy)ethyl]carbamate, and to develop more efficient methods of synthesis and purification.
Méthodes De Synthèse
Benzyl N-[2-(methoxymethoxy)ethyl]carbamate can be synthesized by a variety of methods, depending on the desired end product. One of the most common methods is the reaction of benzyl bromide and N,N-dimethyl-2-(methoxymethoxy)ethylcarbamate in the presence of sodium hydroxide. This reaction yields benzyl N-[2-(methoxymethoxy)ethyl]carbamate in high yield and purity. Other methods of synthesis include the reaction of benzyl bromide and N,N-dimethyl-2-(methoxymethoxy)ethylcarbamate in the presence of a base such as potassium tert-butoxide, and the reaction of benzyl bromide and N,N-dimethyl-2-(methoxymethoxy)ethylcarbamate in the presence of a strong base such as sodium hydride.
Propriétés
IUPAC Name |
benzyl N-[2-(methoxymethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-10-16-8-7-13-12(14)17-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEZVUHFLIJPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[2-(methoxymethoxy)ethyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)
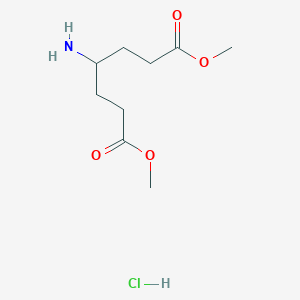
![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
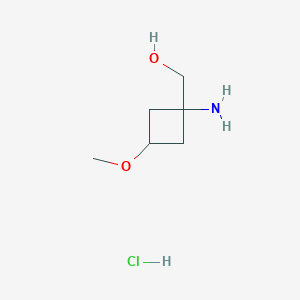
![3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6603675.png)
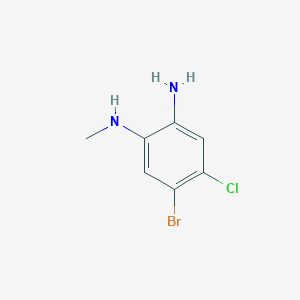
![2-{11-fluoro-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B6603685.png)
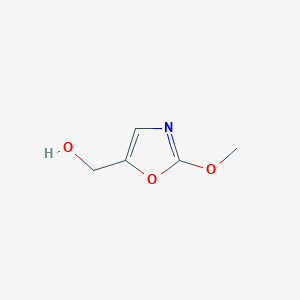

![spiro[3.3]heptane-2-sulfonamide](/img/structure/B6603703.png)

![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B6603707.png)

